4-Amino-2-n-butyl-5,6-dimethylpyrimidine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-butyl-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-4-5-6-9-12-8(3)7(2)10(11)13-9/h4-6H2,1-3H3,(H2,11,12,13) |
InChI Key |
KUYJDWMBYOHYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=N1)N)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent positioning significantly influences electronic distribution and reactivity. Key comparisons include:
- Electronic Effects: AMP’s amino group at position 2 and methyl groups at 4,6 create a charge density of -287 kJ/mol on aromatic nitrogens, enabling co-crystal formation with diclofenac via hydrogen bonding . In contrast, the n-butyl group in the target compound may sterically hinder similar interactions.
- Molecular Binding Energy : AMP exhibits a molecular binding energy of -398.46 kJ/mol, critical for stabilizing co-crystal structures . The target compound’s binding energy is likely lower due to reduced polarity from the alkyl chain.
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves cyclocondensation of substituted guanidines with β-diketones or β-keto esters. For example, 4-amino-2--butyl-5,6-dimethylpyrimidine is synthesized via reaction of -triphenylmethyl-5-(2-(4'-bromomethyl)tetrazole) with 4-amino-2--butyl-5,6-dimethylpyrimidin-4(1)-one under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrazole moiety displaces the bromine atom, followed by deprotection to yield the final product.
Optimization Studies
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates.
-
Temperature : Optimal yields (75–85%) are achieved at 80–100°C. Higher temperatures (>120°C) promote side reactions, such as dimerization.
-
Catalysts : Alkali metal carbonates (e.g., KCO) are preferred for deprotonation without inducing over-alkylation.
Table 1: Representative Cyclocondensation Conditions and Yields
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| -Triphenylmethyltetrazole | 4-Amino-2--butyl precursor | DMF | 90 | 82 | |
| Guanidine hydrochloride | Acetylacetone | Ethanol | 70 | 68 |
Alkylation of Pyrimidine Precursors
Introduction of the nnn-Butyl Group
The -butyl substituent at position 2 is introduced via alkylation of 4-amino-5,6-dimethylpyrimidin-2(1)-one. Key steps include:
Table 2: Alkylation Efficiency with Different Halides
| Halide | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| -Butyl bromide | KCO | Acetone | 12 | 78 |
| -Butyl iodide | NaH | THF | 8 | 85 |
Challenges and Solutions
-
Regioselectivity : Competing alkylation at N1 and N3 positions is mitigated by steric hindrance from the 5,6-dimethyl groups.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer.
One-Pot Synthesis via Multicomponent Reactions
Three-Component Assembly
A streamlined approach employs a one-pot reaction of:
-
Cyanamide : Provides the N-C-N backbone.
-
Acetylacetone : Contributes the 5,6-dimethyl substituents.
The reaction occurs in aqueous acidic media (e.g., HSO), followed by neutralization with NaOH to precipitate the product.
Advantages Over Stepwise Methods
-
Reduced Steps : Eliminates intermediate isolation, improving overall yield (70–75%).
-
Scalability : Demonstrated at pilot-plant scale with >100 kg batches.
Functional Group Modifications
Amination at Position 4
The 4-amino group is introduced via:
Table 3: Comparison of Amination Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct NH amination | 100°C, 48 h | 65 | 92 |
| Staudinger reduction | THF, RT, 6 h | 88 | 98 |
Industrial-Scale Considerations
Waste Management
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-n-butyl-5,6-dimethylpyrimidine, and how can reaction yields be improved?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-n-butyl-5,6-dimethylpyrimidine with ammonia under high-pressure conditions (100–120°C, 24–48 hours) yields the target compound. Catalysts like Cu(I) or Pd-based systems may enhance efficiency .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks:
- δ 1.2–1.4 ppm (triplet, n-butyl CH₂ groups)
- δ 2.3–2.5 ppm (singlet, methyl groups at C5 and C6)
- δ 6.8–7.0 ppm (broad peak, NH₂ group) .
- ¹³C NMR : Peaks at δ 20–25 ppm (methyl carbons) and δ 110–120 ppm (pyrimidine ring carbons) .
- IR Spectroscopy : Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C ring vibrations) confirm the amino-pyrimidine backbone .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?
- Data Reconciliation :
- Perform dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH 7.4, 37°C) to account for variability in cell lines or assay protocols.
- Use molecular docking studies to correlate structural variations (e.g., substituent positions) with target binding affinities (e.g., kinase inhibition) .
- Case Study : Analog 2-(Benzylamino)-6-methylpyrimidin-4-ol shows divergent antibacterial activity due to hydroxyl group interactions with bacterial membranes, unlike the n-butyl variant .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the stability and reactivity of this compound?
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >200°C for n-butyl derivatives, higher than methyl analogs due to increased hydrophobic interactions .
- pH-Dependent Reactivity : The amino group undergoes protonation below pH 4, altering solubility. Use UV-Vis spectroscopy to track λₘₐₐ shifts in acidic/buffered solutions .
- Comparative Table :
| Compound | Alkyl Chain | Decomposition Temp (°C) | Solubility (mg/mL, pH 7) |
|---|---|---|---|
| n-Butyl | C₄H₉ | 210–220 | 12.5 ± 1.2 |
| Methyl | CH₃ | 185–195 | 8.3 ± 0.9 |
| Data from thermal and solubility assays . |
Q. What computational methods predict the pharmacokinetic properties of this compound?
- In Silico Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
